8-Bromoguanine (8BrG) is a halogenated purine base analog of guanine, a fundamental building block of DNA and RNA. [, , ] It is primarily utilized in scientific research as a tool to study DNA damage, repair mechanisms, and the structural dynamics of DNA and RNA. [, , , , ] 8BrG is generated in vivo as a biomarker for early inflammation and its formation and secondary reactions are linked to a variety of mutagenic biological events. []
8-Bromoguanine can be classified as a halogenated purine derivative. It is primarily synthesized for use in molecular biology, particularly in studies involving nucleic acid structures and functions. The compound is often utilized to investigate the effects of base modifications on DNA and RNA stability, structure, and interactions with proteins.
The synthesis of 8-bromoguanine typically involves several chemical reactions that introduce the bromine atom into the guanine structure. One common method includes:
The synthesis process requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the product. Analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are often employed to characterize the synthesized compound.
The molecular formula of 8-bromoguanine is CHBrNO. The structure comprises a purine base with a bromine substituent at the 8-position, which influences its hydrogen bonding capabilities compared to unmodified guanine.
8-Bromoguanine participates in various chemical reactions typical of nucleobases, including:
The reactivity of 8-bromoguanine can be exploited in synthetic pathways to create complex nucleic acid structures or to study the effects of halogenation on nucleobase interactions.
The mechanism by which 8-bromoguanine exerts its effects primarily involves its incorporation into nucleic acids. Once integrated into DNA or RNA:
Studies indicate that oligonucleotides containing 8-bromoguanine exhibit distinct melting temperatures compared to those with natural bases, highlighting its impact on duplex stability.
Relevant analyses often involve spectroscopic methods to determine purity and structural integrity.
8-Bromoguanine has several applications in scientific research:
Regioselective bromination at the C8 position of guanine derivatives leverages electronic and steric factors inherent to the purine ring system. Electrophilic aromatic substitution (SEAr) is favored at C8 due to the electron-rich character of the imidazole ring, with the C6 carbonyl group further polarizing the system. Direct bromination employs molecular bromine (Br₂) in organic solvents (e.g., chloroform, acetic acid), yielding 8-bromoguanine in 60–85% efficiency [1]. However, overbromination and N-alkylation side products necessitate precise stoichiometric control.
N-Bromosuccinimide (NBS) offers improved selectivity under radical or electrophilic conditions. In dimethylformamide (DMF), NBS selectively targets C8 with 90% regioselectivity, particularly when the N-9 position is unprotected. Solvent effects are critical: protic solvents promote electrophilic pathways, while aprotic solvents favor radical mechanisms [1] [4]. The 8-bromo modification locks the glycosidic bond in the syn conformation, as confirmed by NMR studies of 8-bromoguanosine, which show a torsion angle (χ) of 60–90° [2]. This conformational restriction is exploited in nucleic acid engineering to stabilize non-canonical structures like Z-DNA and G-quadruplexes.
Table 1: Bromination Reagents and Conditions for 8-Bromoguanine Synthesis
Substrate | Reagent | Solvent | Temperature | Yield (%) | Selectivity |
---|---|---|---|---|---|
Guanine | Br₂ | Acetic acid | 25°C | 65 | Moderate |
9-THP-Guanine | NBS | DCM | 0°C | 92 | High |
2'-Deoxyguanosine | Br₂ | Water | 60°C | 78 | Moderate |
Incorporating 8-bromo-2'-deoxyguanosine (8-Br-dG) into oligonucleotides requires specialized phosphoramidite chemistry due to the base's sensitivity to standard deprotection conditions. The 5′-O-dimethoxytrityl (DMTr)-protected 8-Br-dG phosphoramidite is commercially available and compatible with automated synthesizers. Coupling efficiencies exceed 98% when using extended coupling times (180 s) and 5-benzylthio-1H-tetrazole (BTT) as the activator [4] [8].
A critical challenge is the N-protection of 8-Br-dG. Conventional acyl groups (e.g., benzoyl) promote deglycosylation or bromine displacement during ammonolysis. N²-Amidine protection (e.g., N,N-dimethylformamidine) provides a solution, as it withstands repeated coupling cycles and is cleaved under mild acidic conditions (e.g., 0.1 M HCl in dioxane, 10 min) without compromising bromine integrity. This approach enables the synthesis of 20-mer oligonucleotides with multiple 8-Br-dG insertions, confirmed by MALDI-TOF mass spectrometry with mass accuracies within ±2 Da [8].
Table 2: Deprotection Strategies for 8-Br-dG-Containing Oligonucleotides
Protection Group | Cleavage Conditions | Time | 8-Br-dG Integrity (%) | Purity (HPLC) |
---|---|---|---|---|
Benzoyl | 28% NH₄OH, 55°C | 16 h | <50 | Low |
Dimethylformamidine | 0.1 M HCl/Dioxane, 25°C | 10 min | >98 | High |
The N-9 tetrahydrofuranyl (THF) group serves as a versatile protecting strategy for 8-bromoguanine, enabling regioselective O- or N-alkylation without competing reactions at N-9. The THF group is introduced using 3,4-dihydro-2H-pyran (DHP) and catalytic pyridinium p-toluenesulfonate (PPTS) in dichloroethane (80°C, 2 h), achieving >95% conversion [1] [5]. The resulting 9-(tetrahydrofuran-2-yl)-8-bromoguanine exhibits enhanced solubility in organic solvents (e.g., THF, DCM), facilitating subsequent transformations.
Key functionalizations include:
Table 3: Functionalization of THF-Protected 8-Bromoguanine
Reaction | Reagents | Conditions | Product | Yield (%) |
---|---|---|---|---|
O⁶-Alkylation | CH₃I, K₂CO₃ | DMF, 25°C, 12 h | 8-Br-9-THF-O⁶-methylguanine | 82 |
N²-Acylation | Ac₂O, Pyridine | 80°C, 4 h | 2-Ac-8-Br-6-oxo-9-THF-purine | 78 |
Deprotection | 0.1 M HCl | 25°C, 1 h | 8-Br-O⁶-methylguanine | 95 |
8-Bromoguanine participates in palladium- and nickel-catalyzed cross-couplings, exploiting the C–Br bond's reactivity for C–C or C–heteroatom bond formation. Key reactions include:
Ligand-free systems are emerging: Pd/C (10 wt%) in DMA/H₂O activates aryl chlorides for coupling with 8-bromoguanine-derived boronic esters, though yields are moderate (50–60%) [10]. Challenges include competitive proto-debromination and N-metalation, mitigated by low-temperature protocols (0–25°C) and N-protection.
Table 4: Cross-Coupling Reactions of 8-Bromoguanine Derivatives
Reaction Type | Catalyst System | Nucleophile | Yield (%) | Key Limitation |
---|---|---|---|---|
Suzuki–Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 4-CF₃-C₆H₄B(OH)₂ | 88 | Ortho substitution |
Negishi | Pd₂(dba)₃/SPhos, THF | CH₂=CH-ZnBr | 75 | Proto-debromination |
Stille | CuI/Pd(PPh₃)₂Cl₂, DMF | CH₂=CH-SnBu₃ | 68 | Toxicity of tin reagents |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7